Chikusetsusaponin-IVa methyl ester

Inflammation NF-κB/AP-1 Signaling Macrophage Biology

Chikusetsusaponin-IVa methyl ester (CS-ME, CME) is an oleanane-type triterpenoid saponin isolated from the roots of Achyranthes japonica Nakai and Panax japonicus C. A.

Molecular Formula C43H68O14
Molecular Weight 809 g/mol
CAS No. 58546-61-5
Cat. No. B1208886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsusaponin-IVa methyl ester
CAS58546-61-5
Molecular FormulaC43H68O14
Molecular Weight809 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1
InChIKeyXPORLJWHBRUXGD-HWIUFREPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikusetsusaponin-IVa methyl ester (CAS 58546-61-5): Structural and Functional Baseline for a Triterpenoid Saponin


Chikusetsusaponin-IVa methyl ester (CS-ME, CME) is an oleanane-type triterpenoid saponin isolated from the roots of Achyranthes japonica Nakai and Panax japonicus C. A. Meyer [1]. This compound serves as a methyl ester derivative of chikusetsusaponin IVa, distinguished by the methylation of the glucuronic acid moiety, which enhances its lipophilicity relative to its parent acid [2]. Its reported pharmacological profile includes anti-inflammatory activity through dual inhibition of NF-κB and AP-1 pathways, and anti-cancer activity via Wnt/β-catenin signaling disruption, as demonstrated in macrophage and multiple cancer cell line models [3].

Why Chikusetsusaponin-IVa methyl ester Cannot Be Substituted by Its Non-Methylated Analog or Other In-Class Saponins


Generic substitution within the chikusetsusaponin class is inappropriate due to profound structure-activity relationship (SAR) differences driven by the C-6' methyl ester moiety. This single chemical modification critically alters the molecule's polarity, directly translating into differential cellular permeability and functional potency [1]. The parent acid, chikusetsusaponin IVa, exhibits significantly weaker inhibition of key inflammatory mediators like nitric oxide and prostaglandin E2 compared to its methyl ester derivative in the same RAW264.7 macrophage model, and is entirely inactive against PGE2 production [2]. In oncology models, the methyl ester's superior activity is not a class-wide trait; it stood out as the most potent anti-proliferative agent among a panel of eleven saponins isolated from the same botanical source, providing direct evidence against the interchangeability of structurally similar isolates [3].

Quantitative Differentiation Guide for Chikusetsusaponin-IVa methyl ester


Superior Anti-Inflammatory Potency Over Chikusetsusaponin IVa in Macrophages

In a direct head-to-head comparison, chikusetsusaponin IVa methyl ester (CS-ME) demonstrates a substantially greater inhibitory effect on the production of two key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), compared to its non-methylated parent compound, chikusetsusaponin IVa (CS), in LPS-stimulated RAW264.7 macrophages [1]. At a concentration of 30 µM, CS-ME achieved a 74.80% inhibition of NO production, whereas CS inhibited by 46.47%. Most strikingly, CS-ME uniquely inhibited PGE2 production by 33.36%, while CS showed no measurable PGE2 inhibition (0%) [2]. The enhanced activity of CS-ME is attributed to its increased lipophilicity from methyl esterification, which improves membrane permeability without conferring cytotoxicity to either compound at this concentration [3].

Inflammation NF-κB/AP-1 Signaling Macrophage Biology

Highest Anti-Proliferative Potential Among 11 Panacis Japonici Rhizoma Saponins in Ovarian Cancer

A comprehensive phytochemical investigation isolated and screened eleven saponins from Panacis Japonici Rhizoma (PJR) against human ovarian cancer cell lines. Chikusetsusaponin IVa methyl ester (designated as compound 1) emerged as the most potent anti-proliferative agent from this entire class-level panel [1]. The compound demonstrated consistently high potency with IC50 values below 10 µM in both the A2780 and HEY ovarian cancer cell lines, a potency threshold that was not achieved by any of the other ten co-isolated saponins [2]. This superior activity was mechanistically linked to G1 cell cycle arrest, S phase decrease, and the induction of apoptosis, a downstream functional consequence not uniformly observed across the tested analogs [3].

Ovarian Cancer Natural Product Screening Chikusetsusaponin Saponin Pharmacology

Validated Anti-Cancer Activity in Colorectal Cancer Models via Wnt/β-catenin Disruption

Chikusetsusaponin IVa methyl ester (CME) has a well-defined mechanism of action as a Wnt/β-catenin pathway inhibitor in colon cancer cells, a feature that differentiates it from many other oleanane-type saponins that lack this specific pathway engagement [1]. In HCT116 colon cancer cells, CME inhibits the nuclear translocation of β-catenin and reduces its binding to TCF binding elements, leading to a quantitative decrease in cell cycle regulatory proteins like Cyclin D1, CDK2, and CDK4 [2]. This results in significant G0/G1 cell cycle arrest and apoptosis, with a reported IC50 of 22.4 μM for cell proliferation inhibition [3]. The specificity for Wnt/β-catenin signaling, combined with its NF-κB and AP-1 inhibitory activities, represents a multi-pathway intervention profile not generally found in structurally related saponins like oleanolic acid or its common glycosides, which may primarily act through alternative mechanisms.

Colorectal Cancer Wnt/β-catenin Inhibitor Cell Cycle Arrest Triterpenoid Saponin

High-Value Research Application Scenarios for Chikusetsusaponin-IVa methyl ester


Ovarian Cancer Drug Discovery Programs

Chikusetsusaponin-IVa methyl ester is the optimal choice for lead identification from Panacis Japonici Rhizoma constituents targeting ovarian cancer. Its demonstrated status as the most potent anti-proliferative agent among eleven co-isolated saponins (IC50 < 10 µM in A2780 and HEY cells) provides a compelling rationale for its selection over any other structurally similar compound from this source [1]. Procurement of this specific compound ensures researchers are working with the most promising native molecule from this botanical matrix, saving significant fractionation and de-replication efforts.

Dual NF-κB and AP-1 Pathway Inhibition Studies in Inflammatory Disease Research

For studies requiring simultaneous suppression of the NF-κB and AP-1 transcriptional programs, chikusetsusaponin-IVa methyl ester is the empirically validated compound of choice. Direct comparative data prove it is functionally superior to its parent analog, chikusetsusaponin IVa, which fails to inhibit the PGE2 arm of the inflammatory response. The quantitative evidence—a 74.80% inhibition of NO and a 33.36% inhibition of PGE2 at 30 µM in RAW264.7 macrophages—defines its potency [2]. This makes it a preferred and non-substitutable tool for investigating the crosstalk between these two major inflammatory pathways.

Colorectal Cancer Research Focused on Wnt/β-catenin Signaling

Scientists investigating aberrant Wnt/β-catenin signaling as a therapeutic target in colorectal cancer should select chikusetsusaponin-IVa methyl ester based on its documented and specific mechanism of action. The compound uniquely combines inhibition of β-catenin nuclear translocation and downstream target gene expression with G0/G1 cell cycle arrest at an IC50 of 22.4 μM in HCT116 cells [REFS-3, REFS-4]. This multi-modal action profile on a single oncogenic pathway distinguishes it from generic cytotoxic saponins and makes it an ideal chemical probe for functional genomics and target validation studies.

Natural Product Libraries for Anti-Inflammatory and Anti-Cancer Screening

When curating a high-quality natural product library for mechanism-based screening, chikusetsusaponin-IVa methyl ester should be included as a structurally representative, highly potent oleanane-type saponin with known multi-target pharmacology. Its structural confirmation via NMR and LC-MS, high purity, and well-characterized dual inhibitory activity on NF-κB and AP-1, as well as its Wnt/β-catenin inhibitory function, provide higher informational value for hit identification compared to less well-annotated or less potent saponins [5].

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